molecular formula C7H2BrCl2F3 B046991 4-Bromo-3,5-dichlorobenzotrifluoride CAS No. 118754-53-3

4-Bromo-3,5-dichlorobenzotrifluoride

Cat. No.: B046991
CAS No.: 118754-53-3
M. Wt: 293.89 g/mol
InChI Key: IQHSSYROJYPFDV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Bromo-3,5-dichlorobenzotrifluoride generally involves a multi-step reaction. One common method includes reacting p-chlorobenzotrifluoride with bromine under specific conditions to obtain the desired product . The reaction conditions typically involve controlled temperatures and the presence of a catalyst to facilitate the bromination process.

Chemical Reactions Analysis

4-Bromo-3,5-dichlorobenzotrifluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form different products, depending on the reagents and conditions used.

    Halogenation Reactions: The compound can be further halogenated to introduce additional halogen atoms into the molecule.

Common reagents used in these reactions include halogens (such as chlorine and bromine), oxidizing agents, and nucleophiles. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-3,5-dichlorobenzotrifluoride has several scientific research applications, including:

Mechanism of Action

The mechanism by which 4-Bromo-3,5-dichlorobenzotrifluoride exerts its effects involves interactions with molecular targets and pathways specific to the reactions it undergoes. For example, in nucleophilic substitution reactions, the compound’s halogen atoms are replaced by nucleophiles, leading to the formation of new chemical bonds and products. The specific pathways and molecular targets depend on the nature of the reaction and the reagents involved.

Comparison with Similar Compounds

4-Bromo-3,5-dichlorobenzotrifluoride can be compared with other similar compounds, such as:

  • 1-Bromo-2,6-difluorobenzene
  • 2-Bromo-4,6-difluoroaniline
  • 3-Bromo-4,5-diaminobenzotrifluoride

These compounds share similar structural features, such as the presence of bromine and fluorine atoms, but differ in their specific substitution patterns and chemical properties . The uniqueness of this compound lies in its specific arrangement of bromine, chlorine, and trifluoromethyl groups, which confer distinct reactivity and applications.

Properties

IUPAC Name

2-bromo-1,3-dichloro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2F3/c8-6-4(9)1-3(2-5(6)10)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHSSYROJYPFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Br)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361487
Record name 4-Bromo-3,5-dichlorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118754-53-3
Record name 4-Bromo-3,5-dichlorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3,5-dichlorobenzotrifluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Nitrosyl sulphuric acid, prepared from sodium nitrite (69 g, 1 mol) and concentrated sulphuric acid (600 ml) was added dropwise with stirring to a cooled solution of 2,6-dichloro-4-trifluoromethylaniline (230 g, 1 mol) in glacial acetic acid (1250 ml) at 15°-20° C. The mixture was stirred for 1 hour at ambient temperature. The diazonium mixture was run slowly into a solution prepared from cuprous bromide (143.4 g, 1 mol), hydrobromic acid (48%, 1 l) and ice (approx. 1000 g) at a rate so as not to exceed a temperature of 35° C. After 1 hour the mixture was steam distilled to give 1 l of distillate which was diluted with water (3 l) and extracted with diethyl ether (2×500 ml). The organic fractions were combined and washed with aqueous sodium hydroxide solution (2M, 2×250 ml) and water (250 ml), dried over anhydrous sodium sulphate and evaporated to dryness. The oily residue was distilled to give 1-bromo-2,6-dichloro-4-trifluoromethylbenzene (256.8 g) as a colourless liquid, b.p. 74°-78° C. at 6 mmHg.
Name
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
69 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
230 g
Type
reactant
Reaction Step Three
Quantity
1250 mL
Type
solvent
Reaction Step Three
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous bromide
Quantity
143.4 g
Type
reactant
Reaction Step Five
Quantity
1 L
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
1000 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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